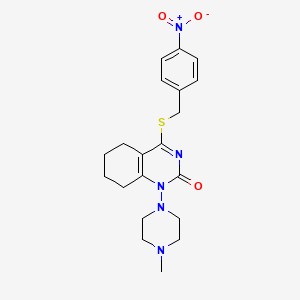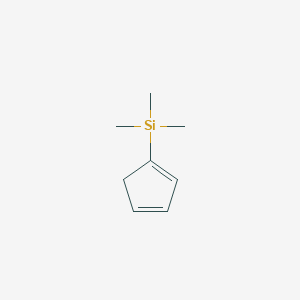
トリメチルシリルシクロペンタジエン
概要
説明
1,3-Cyclopentadiene, (trimethylsilyl)-, also known as trimethylsilyl cyclopentadiene, is an organosilicon compound with the chemical formula C₈H₁₄Si. It exists as a colorless liquid and is used in the synthesis of some metal cyclopentadienyl complexes. This compound is particularly interesting due to its fluxional structure, which means it undergoes rapid sigmatropic rearrangement .
科学的研究の応用
1,3-Cyclopentadiene, (trimethylsilyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of metal cyclopentadienyl complexes, which are important in organometallic chemistry and catalysis.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for biologically active compounds.
作用機序
Target of Action
Trimethylsilylcyclopentadiene, also known as cyclopenta-1,3-dien-1-yl(trimethyl)silane, is an organosilicon compound . It primarily targets metal cyclopentadienyl complexes, contributing to their synthesis .
Mode of Action
The interaction of trimethylsilylcyclopentadiene with its targets is quite unique. It undergoes rapid sigmatropic rearrangement, a phenomenon known as fluxionality . This is demonstrated by the migration of the silyl group from carbon-to-carbon, giving the appearance of equivalent CH signals .
Biochemical Pathways
It’s known that the compound is involved in diels-alder reactions, allyl isomerization, and the aromatization of c5 rings . These processes could potentially influence various biochemical pathways.
Pharmacokinetics
It’s known that the compound exists as a colorless liquid with a density of 0833 g/mL at 25 °C . It has a boiling point of 138 to 140 °C . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of trimethylsilylcyclopentadiene’s action are largely dependent on its role in the synthesis of metal cyclopentadienyl complexes . The compound’s fluxional structure could potentially influence the properties of these complexes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trimethylsilylcyclopentadiene. For instance, its storage temperature is recommended to be -20°C . Furthermore, its action could potentially be influenced by factors such as pressure and the presence of other chemical substances.
準備方法
1,3-Cyclopentadiene, (trimethylsilyl)- is prepared by the reaction of trimethylsilyl chloride with sodium cyclopentadienide. The reaction can be represented as follows :
(CH3)3SiCl+NaC5H5→C5H5Si(CH3)3+NaCl
This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
1,3-Cyclopentadiene, (trimethylsilyl)- undergoes various types of chemical reactions, including:
Diels-Alder Reactions: It acts as a diene in Diels-Alder reactions, forming cycloaddition products.
Synthesis of Ring-Functionalized Molybdenocene Complexes: It reacts with molybdenum compounds to form ring-functionalized molybdenocene complexes.
Allyl Isomerization: It can undergo isomerization reactions to form allyl derivatives.
Aromatization of C₅ Rings: It can be involved in reactions that lead to the aromatization of five-membered rings.
Synthesis of N-Hydroxyindoles: It participates in nucleophilic addition reactions to form N-hydroxyindoles.
Common reagents used in these reactions include various metal halides, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1,3-Cyclopentadiene, (trimethylsilyl)- can be compared with other similar compounds such as:
Cyclopentadiene: The parent compound without the trimethylsilyl group.
Pentamethylcyclopentadiene: A derivative with five methyl groups attached to the cyclopentadiene ring.
Cyclopentadienyl-trimethylsilane: Another organosilicon compound with a similar structure but different substituents.
The uniqueness of 1,3-Cyclopentadiene, (trimethylsilyl)- lies in its fluxional structure and its ability to form stable metal cyclopentadienyl complexes, which are valuable in various chemical applications .
特性
IUPAC Name |
cyclopenta-1,3-dien-1-yl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTUUTHYXRLKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25134-15-0 | |
| Record name | 1,3-Cyclopentadiene, (trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2476205.png)
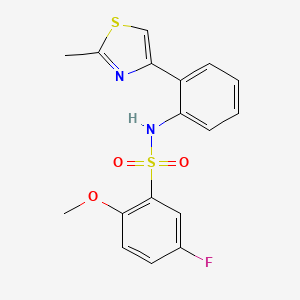
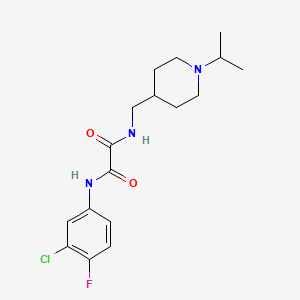
![N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2476211.png)
![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476212.png)
![N-(3-acetylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2476213.png)
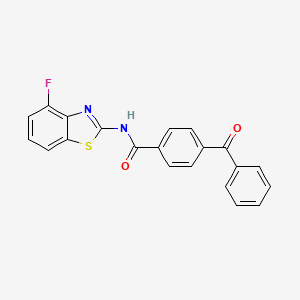
![5-(4-Ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2476217.png)
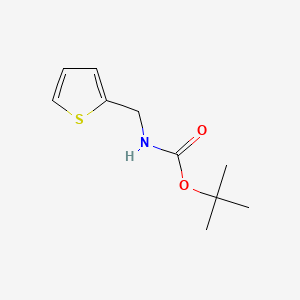
![1-benzyl-3'-(4-fluorophenyl)-5-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2476219.png)
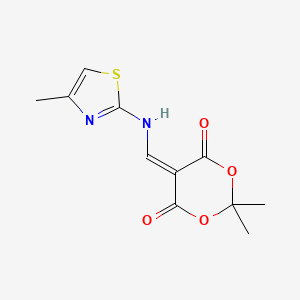
![4-chloro-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2476222.png)
![13-Carboxymethyl-14-oxo-6,10,13-triaza-dispiro[4.1.5.2] tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2476224.png)
